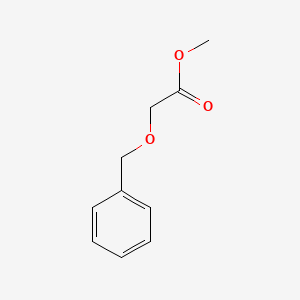

Methyl 2-(benzyloxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylmethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEIZSSWCVSZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471651 | |

| Record name | METHYL 2-(BENZYLOXY)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31600-43-8 | |

| Record name | METHYL 2-(BENZYLOXY)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-(benzyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-(benzyloxy)acetate, a valuable reactant in the synthesis of various organic compounds.[1] The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[2] It is identified by the CAS Number 31600-43-8.[1][2][3][4][5][6][7] The compound should be stored sealed in a dry environment at room temperature.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4][5][8] |

| Molecular Weight | 180.2 g/mol | [1][2][3][4][8] |

| Boiling Point | 136.5 °C at 15 Torr (mmHg) | [3] |

| Density | 1.1029 g/cm³ | [3] |

| Flash Point | 92.2 ± 11.9 °C | |

| Physical Form | Liquid | [2] |

| IUPAC Name | methyl (benzyloxy)acetate |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in the provided literature, the following standard methodologies are employed to determine the key physical properties listed above.

Boiling Point Determination

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric boiling points, vacuum distillation is the preferred method.

Methodology:

-

Apparatus: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer. A thermometer is placed so that the bulb is just below the side arm leading to the condenser.

-

Procedure: The compound is placed in the distillation flask. The system is evacuated to a stable, known pressure (e.g., 15 Torr). The flask is then heated gently.

-

Measurement: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that specific pressure.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Calibration: The pycnometer, a glass flask with a precise volume, is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂).

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature and weighed (m₃).

-

Calculation: The density of the sample (ρₛ) is calculated using the formula: ρₛ = ((m₃ - m₁) / (m₂ - m₁)) * ρᵣ where ρᵣ is the density of the reference liquid.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. The Pensky-Martens closed-cup tester is a common apparatus for this measurement.

Methodology:

-

Apparatus: A sample of the liquid is placed in a temperature-controlled cup with a lid. The lid has ports for a thermometer, a stirrer, and an ignition source.

-

Procedure: The sample is heated at a slow, constant rate while being stirred.

-

Measurement: At regular temperature intervals, an ignition source (a small flame) is passed across an opening in the lid. The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.

Logical Relationships of Compound Properties

The following diagram illustrates the logical flow from the compound's fundamental identifiers to its observable physical properties.

References

- 1. This compound | 31600-43-8 [chemicalbook.com]

- 2. This compound - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]

- 3. This compound CAS#: 31600-43-8 [m.chemicalbook.com]

- 4. This compound | C10H12O3 | CID 11745225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound | CAS 31600-43-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl 2-(benzyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of Methyl 2-(benzyloxy)acetate, a versatile reagent and building block in organic synthesis. This document details its chemical identity, physicochemical properties, and a thorough examination of its bonding characteristics through spectroscopic analysis. Furthermore, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, along with a logical workflow for its preparation. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound, also known by its IUPAC name methyl 2-(phenylmethoxy)acetate, is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2] It is structurally characterized by a methyl ester functional group and a benzyl ether moiety.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier | Value | Reference |

| IUPAC Name | methyl 2-(phenylmethoxy)acetate | [1] |

| CAS Number | 31600-43-8 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| InChI Key | QNEIZSSWCVSZOS-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)COCC1=CC=CC=C1 | [2] |

| Boiling Point | 136.5 °C (at 15 Torr) | [4] |

| Density | 1.1029 g/cm³ | [4] |

Chemical Structure and Bonding

The structure of this compound incorporates several key functional groups that dictate its chemical reactivity and physical properties. These include an aromatic phenyl ring, an ether linkage, and a methyl ester. The molecule possesses five rotatable bonds, contributing to its conformational flexibility.[2]

Table 2: Estimated Bond Lengths and Angles

| Bond/Angle | Type | Estimated Value | Reference |

| C=O (ester) | Double Bond | ~1.21 Å | [5][7] |

| C-O (ester) | Single Bond | ~1.34 Å | [5][7] |

| C-O (ether) | Single Bond | ~1.43 Å | [2] |

| C-C (aromatic) | Aromatic | ~1.39 Å | [2] |

| O-C-C (ester) | Angle | ~110° | [8] |

| C-O-C (ether) | Angle | ~112° | [2] |

| C=O-O (ester) | Angle | ~123° | [8] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, sodium benzoxide, formed by the deprotonation of benzyl alcohol, reacts with methyl chloroacetate.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. Alumination of aryl methyl ethers: switching between sp2 and sp3 C–O bond functionalisation with Pd-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. fiveable.me [fiveable.me]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methyl Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to Methyl 2-(benzyloxy)acetate (CAS: 31600-43-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(benzyloxy)acetate, a key organic intermediate. The document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its application as a building block in pharmaceutical synthesis, supported by spectroscopic data and a workflow visualization.

Core Compound Properties

This compound is a carboxylate ester characterized by a benzyl ether moiety. This structure makes it a versatile reagent in organic synthesis, where the benzyl group can serve as a protecting group for the alcohol functionality.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 31600-43-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | methyl 2-(phenylmethoxy)acetate | [2] |

| Synonyms | Methyl (benzyloxy)acetate, Acetic acid, 2-(phenylmethoxy)-, methyl ester | |

| Appearance | Liquid | [3] |

| Boiling Point | 136.5 °C at 15 mmHg | [3] |

| Density | 1.1029 g/cm³ | [4] |

| InChI Key | QNEIZSSWCVSZOS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)COCC1=CC=CC=C1 |

Spectroscopic Data

The structural characterization of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.35 | Multiplet | Aromatic protons (C₆H₅) |

| ~4.60 | Singlet | Methylene protons (-OCH₂Ph) | |

| ~4.10 | Singlet | Methylene protons (-OCH₂) | |

| ~3.75 | Singlet | Methyl protons (-OCH₃) | |

| ¹³C NMR | ~170 | - | Carbonyl carbon (C=O) |

| ~137 | - | Aromatic quaternary carbon | |

| ~128.5 | - | Aromatic CH carbons | |

| ~128.0 | - | Aromatic CH carbons | |

| ~73 | - | Methylene carbon (-OCH₂Ph) | |

| ~68 | - | Methylene carbon (-OCH₂) | |

| ~52 | - | Methyl carbon (-OCH₃) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from publicly available spectra.[5][6]

Table 3: Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation patterns are predicted based on typical ester and benzyl ether fragmentation pathways.[7][8][9][10][11]

Synthesis and Experimental Protocols

This compound can be synthesized through several established organic chemistry reactions. The two most common and logical routes are the Williamson ether synthesis followed by esterification, or Fischer esterification of the corresponding carboxylic acid.

Plausible Synthetic Route 1: Williamson Ether Synthesis

This method involves the formation of the benzyl ether followed by the esterification of the resulting acid.

Workflow for Williamson Ether Synthesis Route

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A solution of methyl glycolate (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

-

Ether Formation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Saponification: The reaction is carefully quenched by the slow addition of water. The THF is removed under reduced pressure. A solution of sodium hydroxide (2.0 equivalents) in water/methanol is added, and the mixture is heated to reflux for 2-4 hours to saponify the ester.

-

Isolation of Benzyloxyacetic Acid: After cooling to room temperature, the basic solution is washed with diethyl ether to remove any unreacted benzyl bromide. The aqueous layer is then acidified to pH 2 with concentrated HCl, leading to the precipitation of benzyloxyacetic acid. The solid is collected by vacuum filtration and dried.

Plausible Synthetic Route 2: Fischer Esterification

This route is preferable if benzyloxyacetic acid is readily available.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Benzyloxyacetic acid (1.0 equivalent) is dissolved in an excess of methanol (which acts as both solvent and reagent). A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added.[12][13][14]

-

Reaction: The mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by TLC.

-

Work-up: The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[14]

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The benzyl ether serves as a stable protecting group for a hydroxyl or phenol group, which can be removed under mild conditions in later synthetic steps. A prominent example is the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Role in Salmeterol Synthesis

In the synthesis of Salmeterol, a derivative, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate , is a key intermediate.[15] This intermediate is formed from a precursor that shares the core structure of this compound. The bromoacetyl group is introduced to provide a reactive site for coupling with the amine side chain of the final drug molecule.

Workflow for the Synthesis of Salmeterol

Caption: Key steps in the synthesis of Salmeterol.

The synthesis involves the bromination of a precursor, followed by the coupling of the resulting bromo-intermediate with the designated amine side-chain.[2][15] Subsequent reduction of the ketone and ester functionalities, followed by the removal of the benzyl protecting groups via catalytic hydrogenation, yields the final Salmeterol molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. Specific hazard information can be found in the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, with its dual functionality of a benzyl ether and a methyl ester, is a valuable and versatile intermediate in organic synthesis. Its primary application in drug development lies in its use as a building block for more complex molecules, where the benzyl group acts as a robust protecting group. The synthetic routes to this compound are straightforward, relying on fundamental organic reactions. The well-characterized spectroscopic properties of this compound ensure its reliable identification and quality control in research and industrial settings.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. benchchem.com [benchchem.com]

- 3. epfl.ch [epfl.ch]

- 4. studylib.net [studylib.net]

- 5. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 6. This compound(31600-43-8) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. benchchem.com [benchchem.com]

- 11. whitman.edu [whitman.edu]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. benchchem.com [benchchem.com]

"Methyl 2-(benzyloxy)acetate" molecular weight and formula

An In-Depth Technical Guide on Methyl 2-(benzyloxy)acetate: Molecular Properties

This guide provides essential molecular information for this compound, a compound relevant to researchers, scientists, and professionals in drug development. The following sections detail its molecular weight and chemical formula, presented for clarity and ease of use in a laboratory setting.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [3] |

| 180.2 g/mol | [2][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct association between the chemical entity, this compound, and its core molecular identifiers.

References

Spectroscopic Profile of Methyl 2-(benzyloxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(benzyloxy)acetate, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[1] The structural and spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.27 | m | 5H | C₆H₅ |

| 4.63 | s | 2H | -OCH₂-Ph |

| 4.07 | s | 2H | -OCH₂-C=O |

| 3.75 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O |

| 137.2 | C (quaternary, C₆H₅) |

| 128.6 | CH (C₆H₅) |

| 128.1 | CH (C₆H₅) |

| 127.8 | CH (C₆H₅) |

| 73.4 | -OCH₂-Ph |

| 68.4 | -OCH₂-C=O |

| 52.1 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Expected Signal | Functional Group & Vibration |

| 3030 | Aromatic C-H Stretch | =C-H Stretch |

| 2950, 2870 | Aliphatic C-H Stretch | -C-H Stretch |

| 1755 | Strong, sharp absorption | C=O Stretch (Ester) |

| 1495, 1455 | C=C bond stretching in the ring | C=C Stretch (Aromatic) |

| 1195, 1120 | Strong absorptions | C-O Stretch (Ether and Ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 121 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) is prepared and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically recorded neat as a thin film between two salt plates (e.g., NaCl or KBr). The sample is applied to one plate, and the second plate is placed on top to spread the liquid. The spectrum is then obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are then detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 2-(benzyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(benzyloxy)acetate. Due to the absence of publicly available, tabulated experimental data at the time of this writing, the spectral data presented herein are predicted based on established NMR principles and empirical data for analogous molecular structures. This guide is intended to serve as a valuable reference for the structural elucidation and characterization of this compound.

Molecular Structure and NMR-Active Nuclei

This compound possesses several distinct proton and carbon environments that give rise to a characteristic NMR spectrum. The structure contains a benzene ring, a methylene group adjacent to an oxygen atom and the phenyl group, another methylene group adjacent to the ester carbonyl, and a methyl group of the ester functionality. Each of these unique chemical environments will produce a distinct signal in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a spectrum recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.65 | Singlet | 2H | Benzylic methylene protons (O-CH₂-Ph) |

| ~4.10 | Singlet | 2H | Methylene protons (O-CH₂-C=O) |

| ~3.75 | Singlet | 3H | Methyl ester protons (O-CH₃) |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed in Table 2. Chemical shifts (δ) are referenced to TMS at 0 ppm, with the solvent (CDCl₃) signal typically appearing at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | Carbonyl carbon (C=O) |

| ~137.0 | Quaternary aromatic carbon (C-ipso of benzyl group) |

| ~128.5 | Aromatic methine carbons (C-ortho and C-meta of benzyl group) |

| ~128.0 | Aromatic methine carbon (C-para of benzyl group) |

| ~73.0 | Benzylic methylene carbon (O-CH₂-Ph) |

| ~68.0 | Methylene carbon (O-CH₂-C=O) |

| ~52.0 | Methyl ester carbon (O-CH₃) |

Experimental Protocols

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure and the logical relationships for NMR spectral assignments.

Caption: Molecular structure of this compound.

Caption: Logical relationships for NMR signal assignments.

An In-depth Technical Guide to the Solubility of Methyl 2-(benzyloxy)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(benzyloxy)acetate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting the compound's solubility based on its molecular structure and the principle of "like dissolves like."[1][2][3] Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Predicted Solubility Profile of this compound

This compound possesses a molecular structure with both polar and non-polar characteristics. The presence of an ester functional group and an ether linkage contributes to its polarity, while the benzyl group and the methyl ester group introduce non-polar characteristics. This amphiphilic nature suggests that its solubility will be highest in solvents of moderate polarity. Organic molecules are generally soluble in solvents with similar polarities.[3]

The general principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[1][2][3] Based on the structure of this compound, which contains both a polar ester group and a non-polar benzyl group, it is expected to be soluble in a range of common organic solvents. Its solubility in highly polar protic solvents like water is expected to be low, while it is likely to be miscible with many common polar aprotic and non-polar organic solvents.

Data Presentation: Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Class | Predicted Solubility |

| Hexane | Non-polar | Soluble |

| Toluene | Non-polar | Miscible |

| Diethyl Ether | Non-polar | Miscible |

| Chloroform | Non-polar | Miscible |

| Dichloromethane (DCM) | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Water | Polar Protic | Sparingly Soluble/Insoluble |

Experimental Protocols: Determination of Quantitative Solubility

To obtain precise quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[4][5]

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the selected organic solvent. The excess solute should be visually apparent to ensure that a saturated solution is achieved.[5]

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours, although the time required can vary.[6][7]

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solute, either centrifuge the sample or filter it using a syringe filter compatible with the organic solvent.[4] This step is crucial to ensure that no solid particles are present in the sample to be analyzed.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a pre-validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

Caption: A logical workflow for determining the solubility of an organic compound.

References

The Advent of Benzyloxyacetates: A Journey from Synthesis to Therapeutic Promise

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the discovery, history, and evolving applications of benzyloxyacetate compounds. From their foundational synthesis rooted in 19th-century organic chemistry to their current investigation as potent therapeutic agents, this document provides a comprehensive overview of their journey.

The story of benzyloxyacetates is intrinsically linked to the pioneering work on ether synthesis. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the fundamental chemical reaction for creating ethers from an alkoxide and an alkyl halide. This reaction laid the groundwork for the eventual synthesis of benzyloxyacetic acid and its derivatives. While a definitive first synthesis is not clearly documented in readily available historical records, the reaction of a benzyl alkoxide with a haloacetic acid ester, a direct application of the Williamson synthesis, would have been the logical route employed by early organic chemists.

Modern synthetic methods have evolved to offer safer and more efficient pathways to benzyloxyacetate compounds. Early preparations often utilized hazardous reagents like sodium hydride.[1] Contemporary protocols, however, have shifted towards the use of powdered potassium hydroxide, providing a safer and more scalable alternative.[2]

Therapeutic Applications on the Horizon

Initially explored for a range of applications including as intermediates in organic synthesis and in proteomics research, benzyloxyacetate derivatives have emerged as a significant area of interest in drug discovery.[3] Their therapeutic potential is being investigated across several key areas, including antibacterial, anticancer, and neuroprotective applications.

A New Frontier in Antibacterial Drug Development: LpxC Inhibition

A particularly promising application of benzyloxyacetate derivatives is in the development of novel antibiotics targeting Gram-negative bacteria. A significant number of these compounds, specifically benzyloxyacetohydroxamic acids, have been identified as potent inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[4][5] LpxC is a crucial zinc-dependent enzyme in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[4][6] Inhibition of LpxC disrupts the integrity of this membrane, leading to bacterial cell death.[7] This mechanism of action is distinct from many existing classes of antibiotics, offering a potential solution to the growing challenge of antibiotic resistance.[7]

The development of these inhibitors has been guided by detailed structure-activity relationship (SAR) studies and molecular docking, which have helped to optimize their potency against the LpxC enzyme.[8]

The inhibitory activity of various benzyloxyacetohydroxamic acid derivatives against LpxC and their antibacterial efficacy have been quantified through various in vitro assays. The data presented in the table below summarizes key findings from published studies.

| Compound ID | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Bacterial Strain | MIC (µg/mL) | Reference |

| BB-78484 | E. coli LpxC | - | 400 ± 90 | E. coli D21 | - | [9] |

| BB-78485 | E. coli LpxC | - | 160 ± 70 | E. coli D21 | - | [9] |

| L-161,240 | E. coli LpxC | 50 | 440 ± 10 | E. coli | 1-3 | [5][10] |

| CHIR-090 | P. aeruginosa LpxC | - | - | P. aeruginosa | 1.3 | [5] |

| Lpc-009 | P. aeruginosa LpxC | - | - | P. aeruginosa | 0.7 | [5] |

| Lpc-011 | P. aeruginosa LpxC | - | - | P. aeruginosa | 0.32 | [5] |

Table 1: Inhibitory Activity and Minimum Inhibitory Concentration of Selected Benzyloxyacetate Derivatives against LpxC and Gram-negative Bacteria.

Emerging Roles in Cancer and Neuroprotection

Beyond their antibacterial properties, benzyloxyacetate derivatives are being explored for their potential in oncology and neurology. Certain benzoic acid derivatives have been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs), which are key enzymes in regulating gene expression and are often dysregulated in cancer.[11]

In the realm of neuroprotection, specific benzyloxy benzamide derivatives have demonstrated potent neuroprotective effects in models of ischemic stroke.[12] These compounds are believed to exert their effects by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a pathway implicated in neuronal damage following a stroke.[12]

Experimental Methodologies

The investigation of benzyloxyacetate compounds relies on a suite of well-established experimental protocols. The following sections detail the methodologies for key assays cited in this guide.

Synthesis of Benzyloxyacetic Acid (Modern Approach)

A safer and more practical method for the preparation of benzyloxyacetic acid involves the reaction of chloroacetic acid with benzyl alcohol in the presence of powdered potassium hydroxide (KOH).[2]

Protocol:

-

To a solution of benzyl alcohol in a suitable solvent (e.g., THF), add powdered KOH portion-wise while maintaining the temperature below 40°C.

-

Cool the resulting slurry to 10°C.

-

Add chloroacetic acid to the mixture in aliquots.

-

Heat the solution to 70°C and stir for approximately 1.5 hours.

-

After cooling to room temperature, add water and a non-miscible organic solvent (e.g., MTBE) for extraction.

-

Separate the aqueous layer, which contains the potassium salt of benzyloxyacetic acid.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate benzyloxyacetic acid.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be further purified by recrystallization.

LpxC Inhibition Assay (Fluorometric Method)

The inhibitory activity of compounds against the LpxC enzyme can be determined using a fluorometric assay that measures the formation of the deacetylated product.[9]

Protocol:

-

Prepare a reaction mixture containing the LpxC enzyme in a suitable buffer (e.g., HEPES with Triton X-100).

-

Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

-

Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding acetic acid.

-

Add a solution of o-phthaldialdehyde (OPA) and 2-mercaptoethanol in borax buffer to detect the free amine of the product.

-

Measure the fluorescence (excitation at 340 nm, emission at 460 nm) using a suitable plate reader.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibacterial agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[1][13]

Protocol:

-

Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with the bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: General workflow for the synthesis of benzyloxyacetic acid.

Caption: Mechanism of action for benzyloxyacetate-based LpxC inhibitors.

Caption: Workflow for determining the Minimum Inhibitory Concentration.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. lookchem.com [lookchem.com]

- 4. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 8. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative of Temporary Blockades in Synthesis

An In-depth Technical Guide on the Core Role of Benzyl Protecting Groups in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

In the intricate field of organic synthesis, achieving selective transformations within multifunctional molecules is a paramount challenge. The presence of various reactive sites can lead to undesired side reactions, diminishing yields and complicating purification processes. To navigate this complexity, chemists employ a strategy of temporarily masking or "protecting" certain functional groups to render them inert to specific reaction conditions.[1][2] A protecting group must be easy to introduce in high yield, stable throughout subsequent synthetic steps, and removable under mild, selective conditions that do not affect the rest of the molecule.[2][3]

Among the vast arsenal of protecting groups, the benzyl (Bn) group, and its derivatives, stand out as a cornerstone, particularly for the protection of alcohols, amines, and carboxylic acids.[1][4][5] Abbreviated as "Bn," this group features a robust benzene ring attached to a methylene (CH₂) unit, which is then linked to a heteroatom (like oxygen or nitrogen) of the functional group being protected.[4] Benzyl groups are lauded for their stability across a wide range of reaction conditions, including many acidic and basic treatments, making them indispensable in multi-step syntheses.[1][6]

This guide provides a comprehensive overview of the application of benzyl protecting groups, detailing their introduction, cleavage, and strategic use in complex synthetic pathways. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for professionals in chemical research and drug development.

Protection of Key Functional Groups

The versatility of the benzyl group allows for the effective protection of several common and highly reactive functional groups.

Alcohols (Formation of Benzyl Ethers)

Protecting hydroxyl groups as benzyl ethers is a frequent strategy in the synthesis of complex molecules like carbohydrates and nucleosides.[7][8] The resulting benzyl ether is significantly more stable towards acidic conditions than other common ether-based protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers.[6]

Methods of Introduction:

-

Williamson Ether Synthesis: This is the most common method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[8][9][10] For selective protection of one hydroxyl group in a diol, milder bases such as silver(I) oxide (Ag₂O) can be employed.[4][9]

-

Acid-Catalyzed Benzylation: For substrates sensitive to basic conditions, benzyl trichloroacetimidate can be used under acidic catalysis to install the benzyl group.[9][11]

-

Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of a wide range of alcohols under neutral conditions, which is advantageous for sensitive substrates.[9]

Amines (Formation of Benzylamines and Carbamates)

Benzyl groups are used to protect amines, although other methods are also prevalent.[4] The protection can be in the form of a simple N-benzylamine or, more commonly, as a benzyl carbamate (Cbz or Z group).

Methods of Introduction:

-

N-Alkylation: Direct reaction of an amine with a benzyl halide in the presence of a base is a straightforward method to form N-benzylamines.[12]

-

Reductive Amination: An alternative route involves the reaction of an amine with benzaldehyde to form an imine, which is then reduced in situ with a reagent like sodium cyanoborohydride (NaBH₃CN).[5][12]

-

Carbobenzyloxy (Cbz) Group Formation: The Cbz group is a cornerstone of peptide synthesis.[13][14] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[15] This converts the nucleophilic amine into a non-nucleophilic carbamate.[16]

Carboxylic Acids (Formation of Benzyl Esters)

Carboxylic acids are commonly protected as benzyl esters.[1][7] This strategy prevents the acidic proton from interfering with base-catalyzed reactions and protects the carbonyl group from nucleophilic attack.

Methods of Introduction:

-

Reaction with Benzyl Halides: Carboxylic acids can be converted to their carboxylate salts with a base, which then displace a halide from benzyl bromide or chloride.[17]

-

Acid-Catalyzed Esterification: Direct esterification with benzyl alcohol under acidic conditions is also a viable, though less common, method.

-

From Activated Esters: A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with benzyl alcohol.[17]

Deprotection Strategies: Cleaving the Benzyl Group

A key advantage of the benzyl group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other functional groups.[4]

Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving benzyl groups.[1][18] The reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C).[1][19] The process cleaves the C-O or C-N bond at the benzylic position, liberating the original functional group and producing toluene as a byproduct.[1][9]

-

Mechanism: The reaction proceeds via oxidative addition of the benzyl ether to the Pd(0) catalyst surface, followed by hydrogenolysis to release the alcohol and toluene, regenerating the catalyst.[19]

-

Transfer Hydrogenation: To avoid the use of flammable hydrogen gas, hydrogen donors like formic acid, ammonium formate, or 1,4-cyclohexadiene can be used in a process called catalytic transfer hydrogenation.[9][20][21] This is particularly useful in peptide synthesis.[21][22]

-

Limitations: This method is incompatible with functional groups that are also reduced by catalytic hydrogenation, such as alkenes and alkynes.[6][23] Additionally, sulfur-containing compounds can poison the palladium catalyst.[23]

Oxidative Cleavage

Certain benzyl derivatives, particularly the p-methoxybenzyl (PMB) group, are susceptible to oxidative cleavage.

-

DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): This reagent is highly effective for removing PMB ethers under neutral conditions, leaving simple benzyl ethers and other protecting groups intact.[9][11] The electron-donating methoxy group facilitates the formation of a charge-transfer complex with DDQ, leading to cleavage.[11][24]

-

Other Oxidants: Other oxidizing agents like ozone or N-Bromosuccinimide (NBS) can also be used to cleave benzyl groups.[4] Recently, nitroxyl-radical catalysts have been developed for the oxidative deprotection of benzyl groups under mild conditions, which is useful for substrates with hydrogenation-sensitive functionalities.[25]

Acid-Mediated and Reductive Cleavage

-

Strong Acids: Benzyl ethers can be cleaved by strong acids, but this method is limited to substrates that can withstand harsh acidic conditions.[9] In peptide synthesis, strong acids like anhydrous hydrogen fluoride (HF) are used to cleave benzyl-based side-chain protecting groups.[26]

-

Lewis Acids: Lewis acids such as boron trichloride (BCl₃) can effectively cleave benzyl ethers, sometimes with high selectivity in the presence of other functional groups.[23][27]

-

Birch Reduction: Dissolving metal reductions, such as sodium in liquid ammonia (Na/NH₃), can also remove benzyl groups.[6] This method is less common but offers an alternative when other methods are unsuitable.

Benzyl Group Variants and Orthogonal Protection Strategies

The true power of protecting groups is realized when they can be removed selectively in any desired order—a concept known as orthogonality .[28] By modifying the electronic properties of the benzyl group's aromatic ring, chemists have developed a suite of benzyl-type protecting groups with distinct labilities, enabling sophisticated orthogonal strategies.[13][29]

p-Methoxybenzyl (PMB) Group

The p-methoxybenzyl (PMB or MPM) group is the most prominent benzyl variant.[11][24] The electron-donating methoxy group makes the PMB ether more acid-labile than a standard benzyl ether and, crucially, renders it susceptible to selective oxidative cleavage with reagents like DDQ or ceric ammonium nitrate (CAN).[8][11][29]

This differential reactivity allows for a powerful orthogonal strategy: a molecule can be protected with both Bn and PMB groups. The PMB group can be removed selectively with DDQ, leaving the Bn group untouched. The Bn group can then be removed in a later step via hydrogenolysis.[29]

Other Variants

-

p-Methylbenzyl (MBn): This group is more stable than PMB but can also be removed oxidatively with DDQ, though under more forcing conditions. It can be selectively removed in the presence of a standard benzyl group.[29]

-

2,4-Dimethoxybenzyl (DMB): The addition of a second methoxy group makes the DMB group even more labile than the PMB group, allowing for its removal under even milder oxidative or acidic conditions.[5][11]

-

2-Naphthylmethyl (NAP): This group can be removed by hydrogenolysis in the presence of a standard benzyl group, providing another layer of orthogonality.[13]

-

Carbamate Variants: By introducing electron-withdrawing groups (like trifluoromethyl) or electron-donating groups onto the benzyl ring of a Cbz group, its rate of hydrogenolysis can be modulated, allowing for the sequential deprotection of different amine functionalities.[13]

Quantitative Data Summary

The following tables summarize typical conditions and outcomes for the protection and deprotection of functional groups using benzyl-type protecting groups.

Table 1: Benzyl Protection of Alcohols

| Method | Reagents & Conditions | Substrate Scope | Typical Yield | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | NaH, BnBr, THF or DMF | Primary & Secondary Alcohols | >90% | [9] |

| Selective Benzylation | Ag₂O, BnBr, DMF | Diols (selective for one OH) | Good to excellent | [4][9] |

| Acid-Catalyzed | Benzyl trichloroacetimidate, TfOH | Base-sensitive alcohols | High | [9] |

| Neutral Conditions | 2-Benzyloxy-1-methylpyridinium triflate | Wide range of alcohols | Very good |[9] |

Table 2: Benzyl Deprotection Methods

| Method | Reagents & Conditions | Groups Cleaved | Groups Tolerated (Selectivity) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH or EtOAc | Bn, Cbz, OBn Ester | Silyl ethers, Boc, Fmoc | >95% | [1][18] |

| Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | Bn, Cbz, and others | Non-reducible groups | 89-95% | [21] |

| Oxidative (PMB) | DDQ, CH₂Cl₂/H₂O | PMB, DMB | Bn, Ac, TBDMS | >90% | [8][11] |

| Lewis Acid | BCl₃·SMe₂, CH₂Cl₂ | Bn | Silyl ethers, esters, alkenes | High | [27] |

| Reductive Cleavage | Et₃SiH, PdCl₂, Et₃N, CH₂Cl₂ | Bn, Cbz, OBn Ester | Alkenes, aryl chlorides, cyclopropanes | Good to excellent |[30] |

Key Experimental Protocols

Protocol: Benzylation of an Alcohol using NaH and BnBr

Objective: To protect a primary alcohol as a benzyl ether.

Methodology:

-

To a stirred solution of the alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired benzyl ether.

(This is a generalized protocol based on the Williamson Ether Synthesis.[8][9])

Protocol: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether to reveal the free alcohol.

Methodology:

-

Dissolve the benzyl-protected compound (1.0 eq.) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).[18]

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight relative to the substrate).

-

Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a hydrogenator apparatus.

-

Stir the reaction mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

-

Rinse the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

(This protocol is based on standard hydrogenolysis procedures.[1][18][19])

Protocol: Selective Deprotection of a PMB Ether using DDQ

Objective: To selectively cleave a p-methoxybenzyl (PMB) ether in the presence of other protecting groups.

Methodology:

-

Dissolve the PMB-protected compound (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

-

Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5 eq.) to the solution at room temperature. The solution will typically turn dark.

-

Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the deprotected alcohol. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is also removed during this step.

(This protocol is based on established methods for oxidative cleavage of PMB ethers.[8][11])

Mandatory Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. Benzyl group - Wikipedia [en.wikipedia.org]

- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. Protective Groups [organic-chemistry.org]

- 17. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 21. chemistry.mdma.ch [chemistry.mdma.ch]

- 22. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. total-synthesis.com [total-synthesis.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 28. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Emerging Role of 2-(Benzyloxy)acetate Derivatives as Chiral Building Blocks in Asymmetric Synthesis

For Immediate Release

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds continues to grow. Chiral building blocks are fundamental to the stereoselective synthesis of complex molecular architectures, enabling the precise construction of therapeutic agents with optimized efficacy and safety profiles. While a multitude of chiral synthons are well-established, researchers are continually exploring novel reagents to expand the synthetic chemist's toolbox. This technical guide delves into the utility of 2-(benzyloxy)acetate derivatives, specifically 2-(benzyloxy)acetic acid and its activated form, 2-(benzyloxy)acetyl chloride, as versatile chiral building blocks in asymmetric synthesis. Although direct applications of methyl 2-(benzyloxy)acetate are not widely documented, the strategic use of its parent acid and corresponding acid chloride highlights the potential of the benzyloxyacetate moiety in constructing stereochemically defined molecules.

Core Applications in Chiral Synthesis

The primary application of 2-(benzyloxy)acetate derivatives lies in their use as acylating agents for chiral substrates, leading to the formation of diastereomeric intermediates that can be separated or can direct subsequent stereoselective transformations. The bulky benzyloxy group can exert significant steric influence, facilitating facial selectivity in reactions on prochiral centers.

Asymmetric Synthesis of β-Lactams

A notable application of 2-(benzyloxy)acetyl chloride is in the construction of β-lactam rings, which are core structures in a vast array of antibiotic agents.[1] In these syntheses, the benzyloxyacetyl group is introduced onto a chiral amine or imine, often through a [2+2] cycloaddition reaction, to generate a chiral 2-azetidinone intermediate.[2] The stereochemical outcome of the cycloaddition can be influenced by the existing stereocenter on the reaction partner, leading to the preferential formation of one diastereomer.

A general workflow for this process is outlined below:

Caption: General workflow for the synthesis of chiral β-lactams.

Quantitative Data Summary

The available literature provides limited quantitative data on the stereoselectivity and yields of reactions involving 2-(benzyloxy)acetate derivatives. The following table summarizes the key information found in a patent describing the synthesis of a 2-azetidinone derivative.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral azetidinone precursor | 2-(Benzyloxy)acetyl chloride | 2-(Benzyloxy)-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one | Not Specified | Not Specified | Not Specified | WO2018108954A1[3] |

Note: The referenced patent does not provide specific yield or stereoselectivity data for this step, highlighting a gap in the publicly available information.

Experimental Protocols

Detailed experimental protocols for the application of 2-(benzyloxy)acetate derivatives as chiral building blocks are not extensively reported in readily accessible literature. However, based on general synthetic methodologies, a representative procedure for the acylation of a chiral amine can be proposed.

General Procedure for Acylation of a Chiral Amine with 2-(Benzyloxy)acetyl Chloride

Materials:

-

Chiral amine

-

2-(Benzyloxy)acetyl chloride

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification equipment

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-(benzyloxy)acetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over a period of 15-30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric amides by column chromatography on silica gel.

The logical relationship for a stereoselective acylation is depicted in the following diagram:

Caption: Logical flow of a stereoselective acylation reaction.

Future Outlook

While the documented use of this compound itself as a chiral building block is sparse, the applications of its parent acid and acid chloride demonstrate the potential of the benzyloxyacetate moiety in asymmetric synthesis. The benzyloxy group offers a handle for steric control and can be readily removed under standard hydrogenolysis conditions, revealing a valuable hydroxyl group for further functionalization.

Future research in this area could focus on:

-

Development of catalytic, enantioselective methods for the addition of benzyloxyacetate units to prochiral substrates.

-

Exploration of this compound in enantioselective enolate chemistry , where it could serve as a prochiral nucleophile.

-

Systematic studies to quantify the diastereoselectivity of acylation reactions with 2-(benzyloxy)acetyl chloride on a wider range of chiral substrates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(benzyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 2-(benzyloxy)acetate, a valuable intermediate in organic synthesis. The primary method outlined is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This protocol is designed to be clear, concise, and reproducible for researchers in various fields.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and complex organic structures. Its preparation typically involves the formation of an ether linkage, for which the Williamson ether synthesis is a classic and efficient method.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[1][2] For the synthesis of this compound, this can be achieved by reacting a salt of methyl glycolate with a benzyl halide or by reacting benzyl alkoxide with a methyl haloacetate. The protocol detailed below will focus on the reaction between methyl glycolate and benzyl bromide in the presence of a strong base.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from methyl glycolate and benzyl bromide using sodium hydride as the base.

Materials:

-

Methyl glycolate (Methyl 2-hydroxyacetate)

-

Benzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Formation of the Alkoxide: Cool the THF to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred solvent. To this suspension, add a solution of methyl glycolate (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt of methyl glycolate. The evolution of hydrogen gas should be observed.[3]

-

Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Methyl Glycolate | 1.0 eq |

| Benzyl Bromide | 1.1 eq |

| Sodium Hydride (60%) | 1.1 eq |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (~66 °C) |

| Reaction Time | 4 - 12 hours |

| Purification Method | Flash Column Chromatography |

| Typical Yield | 75-90% |

| Molecular Formula | C₁₀H₁₂O₃[4][5] |

| Molecular Weight | 180.20 g/mol [4] |

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols: The Role of Methyl 2-(benzyloxy)acetate Derivatives in Salmeterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist, with a focus on the pivotal role of Methyl 2-(benzyloxy)acetate derivatives as key intermediates. The synthetic route described herein is based on established and patented chemical transformations.

Introduction

Salmeterol is a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis involves a multi-step process, often employing a convergent strategy where key fragments of the molecule are synthesized separately and then coupled. A crucial intermediate in several reported syntheses is Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a derivative of this compound. This intermediate serves as a cornerstone for introducing the ethanolamine side chain, which is essential for the pharmacological activity of Salmeterol. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which is deprotected in the final step of the synthesis.

Synthetic Pathway Overview

The synthesis of Salmeterol from Methyl 5-acetyl-2-(benzyloxy)benzoate involves a three-step reaction sequence:

-

Bromination: The acetyl group of Methyl 5-acetyl-2-(benzyloxy)benzoate is brominated to yield the key intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

-

Coupling Reaction: This α-bromoketone is then coupled with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.

-

Reduction and Deprotection: The resulting keto-amine intermediate undergoes reduction of the ketone and subsequent debenzylation to yield Salmeterol.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for Salmeterol starting from a this compound derivative.

Experimental Protocols

The following protocols are compiled from various sources and represent a viable synthetic route to Salmeterol.

Step 1: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

This protocol describes the bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate.

-

Materials:

-

Methyl 5-acetyl-2-(benzyloxy)benzoate

-

Brominating agent (e.g., N-bromosuccinimide, bromine)

-

Acid catalyst (e.g., sulfuric acid, aluminum chloride)

-

Solvent (e.g., dichloromethane, chloroform)

-

-

Procedure:

-

Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate in a suitable solvent in a reaction vessel.

-

Add the acid catalyst to the solution.

-

Slowly add the brominating agent to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Isolate the crude product and purify by recrystallization from a suitable solvent (e.g., acetone, methanol) to obtain Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.[1]

-

Step 2: Synthesis of Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate

This protocol details the coupling of the bromo-intermediate with the side-chain amine.

-

Materials:

-

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

-

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride

-

Base (e.g., Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIEA))

-

Solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Ethyl acetate

-

Water

-

-

Procedure using K2CO3 in DMF: [1]

-

In a round bottom flask, dissolve N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (103.5 g) in DMF (500 mL) and stir for 20 minutes at 25°C to get a clear solution.[1]

-

Add anhydrous potassium carbonate (95 g) and stir for 45 minutes.[1]

-

Cool the reaction mixture to 10°C and add Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (100 g).[1]

-

Stir the reaction mixture for 2 hours, monitoring completion by TLC.[1]

-

Quench the reaction by adding a mixture of water (2 L) and ethyl acetate (500 mL) at 35°C.[1]

-

Separate the aqueous layer and extract with ethyl acetate (250 mL).[1]

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.[2]

-

-

Alternative Procedure using DIEA in DCM: [3]

-

Take N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (200 g) in a round bottom flask with DCM (1000 mL) and water (600 mL).[3]

-

Adjust the pH to 8-9 with a 10% sodium carbonate solution (400 mL) and separate the layers after 10 minutes of stirring.[3]

-

To the organic layer, add Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (185 g).[3]

-

Slowly add Diisopropylethylamine (137.5 g).[3]

-

Maintain the reaction for 4 hours at ambient conditions.[3]

-

Add water (600 mL) and separate the layers.[3]

-

Distill the organic layer under vacuum at a temperature below 50°C to obtain the residue.[3]

-

Step 3: Synthesis of Salmeterol

This final step involves the reduction of the keto group and subsequent debenzylation.

-

Materials:

-